Methyl 12-hydroxyoctadecanoate

Catalog No.
S577947
CAS No.
141-23-1
M.F
C19H38O3
M. Wt
314.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 12-hydroxyoctadecanoate

CAS Number

141-23-1

Product Name

Methyl 12-hydroxyoctadecanoate

IUPAC Name

methyl 12-hydroxyoctadecanoate

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3

InChI Key

RVWOWEQKPMPWMQ-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O

Solubility

INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS

Synonyms

CW-FA Methyl Ester; Cenwax ME; Itohwax E 210; Kemester 1288;Methyl 12-Hydroxyoctadecanoate; Methyl 12-Hydroxystearate; Methyl DL-12-Hydroxyoctadecanoate; NSC 2392; Paracin 1;

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O

Reference Standard:

Methyl 12-hydroxyoctadecanoate serves as a critical reference standard for the identification and quantification of 12-hydroxystearic acid, a naturally occurring fatty acid found in tissues, membranes, and synthetic materials. Researchers employ Methyl 12-hydroxyoctadecanoate's well-defined characteristics, such as its mass spectrum and chromatographic behavior, to compare and match them with those of the unknown 12-hydroxystearic acid in their samples. This comparison enables them to definitively identify and quantify the presence of 12-hydroxystearic acid. [Source: Sigma-Aldrich, ]

Organogelator Studies:

Methyl 12-hydroxyoctadecanoate plays a role in studies investigating the properties of organogels. Organogels are self-assembled materials formed by low-molecular-weight gelators and organic solvents. Researchers utilize Methyl 12-hydroxyoctadecanoate as a model compound to understand the gelation process, the influence of different factors on gel properties, and potential applications of these organogels in various fields. [Source: PubChem, ]

Methyl 12-hydroxyoctadecanoate, also known as methyl 12-hydroxystearate, is a fatty acid ester with the molecular formula C19H38O3C_{19}H_{38}O_3 and a molecular weight of approximately 302.5 g/mol. This compound is characterized by the presence of a hydroxyl group at the 12th carbon position of the octadecanoate chain, which contributes to its unique properties. Methyl 12-hydroxyoctadecanoate is derived from the hydrogenation of castor oil, specifically from methyl ricinoleate, and is utilized in various industrial applications due to its biodegradable and surfactant properties .

, including:

  • Hydrogenation: The conversion of methyl ricinoleate to methyl 12-hydroxyoctadecanoate involves hydrogenation, where hydrogen gas is added to the double bond in the fatty acid chain under catalytic conditions .
  • Transesterification: This process involves reacting methyl 12-hydroxyoctadecanoate with alcohols to produce biodiesel or other fatty acid esters .
  • Esterification: Methyl 12-hydroxyoctadecanoate can react with acids to form esters, which are important in the production of surfactants and emulsifiers .

Methyl 12-hydroxyoctadecanoate exhibits various biological activities:

  • Antimicrobial Properties: Research indicates that this compound has antimicrobial effects against certain bacteria and fungi, making it useful in pharmaceuticals and personal care products .
  • Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties, which may have applications in treating conditions like arthritis .
  • Skin Conditioning Agent: Due to its emollient properties, methyl 12-hydroxyoctadecanoate is often used in cosmetics and skin care formulations to improve skin hydration and texture .

The synthesis of methyl 12-hydroxyoctadecanoate can be achieved through several methods:

  • Hydrogenation of Methyl Ricinoleate:
    • Methyl ricinoleate is subjected to hydrogenation using catalysts such as nickel or copper-nickel alloys. This process typically occurs under high pressure and temperature conditions .
  • Transesterification of Castor Oil:
    • Castor oil can be transesterified with methanol in the presence of a catalyst to yield methyl esters, including methyl 12-hydroxyoctadecanoate .
  • Chemical Modification of Fatty Acids:
    • Other fatty acids can be modified chemically to introduce hydroxyl groups at specific positions, followed by esterification with methanol .

Methyl 12-hydroxyoctadecanoate has a wide range of applications:

  • Cosmetics: Used as an emollient and skin conditioning agent in creams and lotions.
  • Pharmaceuticals: Incorporated into formulations for its antimicrobial and anti-inflammatory properties.
  • Biodiesel Production: Serves as a feedstock for biodiesel synthesis through transesterification processes.
  • Surfactants: Utilized in the manufacture of non-ionic surfactants for various industrial applications .

Studies examining the interactions of methyl 12-hydroxyoctadecanoate with biological systems indicate:

  • Cellular Uptake: Investigations show that this compound can be absorbed by skin cells, enhancing its effectiveness as a topical agent.
  • Synergistic Effects: When combined with other compounds, it may enhance antimicrobial activity or improve skin penetration rates in formulations .

Methyl 12-hydroxyoctadecanoate shares structural similarities with several other fatty acid derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl RicinoleateC18H34O3C_{18}H_{34}O_3Contains a hydroxyl group at position 12
Methyl StearateC19H38O2C_{19}H_{38}O_2Saturated fatty acid without hydroxyl group
Methyl OleateC19H36O2C_{19}H_{36}O_2Unsaturated fatty acid
Methyl LaurateC13H26O2C_{13}H_{26}O_2Shorter carbon chain

Uniqueness

Methyl 12-hydroxyoctadecanoate's uniqueness lies in its specific hydroxyl positioning on a long-chain fatty acid, which imparts distinct physical and chemical properties not found in other similar compounds. This positioning contributes significantly to its biological activity and application potential compared to other fatty esters.

Physical Description

OtherSolid

Color/Form

WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS

XLogP3

6.6

Melting Point

48 °C

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 31 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 6 of 37 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

141-23-1

Wikipedia

Methyl hydroxystearate

Use Classification

Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

REACTION OF HYDROGENATED CASTOR OIL WITH METHANOL

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Octadecanoic acid, 12-hydroxy-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

Case Presentation: Trick or Treat?

Nan Gaylord, Tami Bland
PMID: 25708972   DOI: 10.1016/j.pedhc.2015.01.001

Abstract




Allergic contact dermatitis to methyl hydroxystearate in a rubber respirator

Emma C Benton, Ian R White, John P McFadden
PMID: 22957486   DOI: 10.1111/j.1600-0536.2012.02077.x

Abstract




Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers

Hiroki Ebata, Kazunobu Toshima, Shuichi Matsumura
PMID: 17955511   DOI: 10.1002/mabi.200700134

Abstract

Novel green and sustainable elastomers having both good biodegradability and chemical recyclability properties were designed and synthesized using potentially biobased materials and lipase as an environmentally benign catalyst. High molecular weight poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] [poly(12HD-co-12HS)] samples with varying monomer ratios were prepared by the polycondensation of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate using immobilized lipase from Candida antarctica (IM-CA) in toluene in the presence of molecular sieves 4A at 90 degrees C. Although poly(12HD) is a highly crystalline polyester having a melting temperature (T(m)) of 87.6 degrees C and crystalline temperature (T(c)) of 64 degrees C, by the copolymerization of 12HD with 12HS, both the T(m) and T(c) of the copolymer decreased with increasing 12HS contents, and poly(12HD-co-12HS) containing more than 60 mol-% 12HS was a viscous liquid at room temperature. At the same time, the Young's modulus and hardness also decreased with increasing 12HS content, and poly(12HD-co-36 mol-% 12HS) exhibited an elastic behavior, having a hardness of 70 A using a durometer A. In addition, it showed an excellent biodegradability by activated sludge and chemical recyclability by lipase.


Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters

M S Jie, C F Wong
PMID: 1608306   DOI: 10.1007/BF02537061

Abstract

Methyl oleate (18:1) and linoleate (18:2) were readily transformed to the corresponding gem-dichlorocyclopropane derivatives in high yield, using triethylbenzylammonium chloride as the phase-transfer catalyst in the presence of aqueous NaOH and CHCl3. Reaction of dichlorocarbene with methyl 12-hydroxystearate furnished methyl 12-chlorostearate (49%) and 12-O-formylstearate (19%). The hydroxy group in methyl ricinoleate was protected (O-tetrahydropyran-2'-yl) prior to dichlorocyclopropanation of the ethylenic bond. Removal of the protecting group allowed the hydroxy group to be converted to a chloride, O-acetyl, azido or O-formyl function. Treatment of methyl ricinoleate with thionyl chloride, followed by the reaction with dichlorocarbene gave the corresponding 12-chloro-dichlorocyclopropane derivative. The dichlorocyclopropane derivative of oleic acid was transformed to a C19 allenic fatty acid when treated with t-butyl lithium. However, the remaining dichlorocyclopropane derivatives containing an additional functional group in the alkyl chain, failed to yield the corresponding allenic derivatives. All derivatives were characterized by a combination of spectroscopic and chromatographic techniques, including infrared, 1H nuclear magnetic resonance (NMR), and 13C NMR spectroscopy.


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